Cas no 2091707-15-0 (2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is a brominated heterocyclic compound featuring a pyridazinone core with a cyclopropyl substituent at the 6-position and a 2-bromoethyl side chain. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The bromoethyl group offers a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions, while the cyclopropyl moiety can enhance steric and electronic properties in target compounds. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions to preserve its integrity.
2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one structure
2091707-15-0 structure
Product name:2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
CAS No:2091707-15-0
MF:C9H11BrN2O
MW:243.100441217422
CID:5057559

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-cyclopropylpyridazin-3-one
    • 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C9H11BrN2O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6H2
    • InChI Key: IXOPHYUKUXFOAX-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(C2CC2)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 281
  • XLogP3: 1
  • Topological Polar Surface Area: 32.7

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B166786-100mg
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0
100mg
$ 70.00 2022-06-07
Life Chemicals
F1967-8709-0.5g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F1967-8709-2.5g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F1967-8709-10g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
10g
$1134.0 2023-09-06
Life Chemicals
F1967-8709-0.25g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
0.25g
$243.0 2023-09-06
Life Chemicals
F1967-8709-5g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
5g
$810.0 2023-09-06
Life Chemicals
F1967-8709-1g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0 95%+
1g
$270.0 2023-09-06
TRC
B166786-1g
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0
1g
$ 390.00 2022-06-07
TRC
B166786-500mg
2-(2-bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
2091707-15-0
500mg
$ 250.00 2022-06-07

Additional information on 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Professional Introduction to 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one (CAS No. 2091707-15-0)

2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one (CAS No. 2091707-15-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, which is well-documented for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both bromo and cyclopropyl substituents in its molecular framework enhances its chemical reactivity and versatility, making it a valuable scaffold for drug discovery and development.

The molecular structure of 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one features a six-membered heterocyclic ring containing nitrogen atoms, which is a key feature for its interaction with biological targets. The bromoethyl group at the 2-position introduces a polar and lipophilic moiety, facilitating both hydrophobic and hydrophilic interactions with biological molecules. Meanwhile, the cyclopropyl group at the 6-position contributes to steric hindrance and can influence the compound's binding affinity and selectivity. This combination of structural elements makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in pyridazine derivatives as pharmacological agents due to their ability to modulate various biological pathways. Studies have shown that compounds within this class can exhibit potent activity against a range of diseases, including cancer and infectious disorders. The brominated pyridazine derivatives, in particular, have been extensively studied for their potential as kinase inhibitors and other enzyme-targeting agents. The cyclopropyl substitution further enhances the compound's pharmacokinetic properties by improving metabolic stability and reducing unwanted side effects.

Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SARs) in designing novel therapeutic agents. The synthesis of 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one has been optimized to maximize its biological efficacy while minimizing toxicity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to introduce the bromoethyl and cyclopropyl groups with high precision. These techniques ensure that the desired structural features are incorporated into the molecule without compromising its overall integrity.

The biological activity of this compound has been evaluated through in vitro and in vivo studies. Preliminary results indicate that it exhibits promising properties as an inhibitor of certain enzymes implicated in cancer progression. The bromoethyl group appears to play a crucial role in binding to target proteins by forming hydrogen bonds and hydrophobic interactions, while the cyclopropyl group provides additional steric stabilization. Further investigations are underway to elucidate the exact mechanism of action and identify potential therapeutic applications.

One of the most exciting aspects of this research is the potential for drug repurposing. Many existing drugs have shown efficacy against unexpected conditions when studied under different conditions or with modified chemical structures. The unique combination of substituents in 2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one may allow it to interact with multiple targets or pathways simultaneously, offering a novel approach to treating complex diseases. This concept aligns with contemporary trends in drug discovery that emphasize multifunctional therapeutics.

The pharmacokinetic profile of this compound is also a critical area of focus. Researchers are investigating how the presence of bromoethyl and cyclopropyl groups affects absorption, distribution, metabolism, excretion (ADME), and toxicity (T). By optimizing these parameters, scientists aim to develop a drug candidate that not only demonstrates strong biological activity but also exhibits favorable pharmacokinetic properties. This holistic approach ensures that the compound is not only effective but also safe for clinical use.

In conclusion,2-(2-Bromoethyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one (CAS No. 2091707-15-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into a therapeutic agent with broad applications in medicine. As research continues to uncover new insights into its biological activity and pharmacokinetic properties,this compound holds great potential for improving patient outcomes across various diseases.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.